molecular formula C23H26N2O5 B2687638 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 921794-73-2

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2687638
CAS No.: 921794-73-2
M. Wt: 410.47
InChI Key: ANRJQJMIMNYJOH-UHFFFAOYSA-N
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Description

This compound features a benzoxazepine core fused with a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key structural elements include:

  • 4-oxo group: Introduces hydrogen-bonding capacity and polarity.
  • 2-(3-methoxyphenoxy)acetamide side chain: Combines electron-donating methoxy groups with an amide linkage, enabling interactions with biological targets.

The compound’s design leverages heterocyclic frameworks common in pharmacologically active molecules, such as anticoagulants and kinase inhibitors .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-5-11-25-19-10-9-16(12-20(19)30-15-23(2,3)22(25)27)24-21(26)14-29-18-8-6-7-17(13-18)28-4/h5-10,12-13H,1,11,14-15H2,2-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRJQJMIMNYJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound characterized by its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C25H32N2O4C_{25}H_{32}N_{2}O_{4} with a molecular weight of 456.6 g/mol. Its structure features a tetrahydrobenzo[b][1,4]oxazepin backbone with an allyl substituent and a methoxyphenoxy acetamide side chain.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

  • Antitumor Activity : Compounds with similar structural motifs have shown significant antitumor effects. For instance, derivatives containing the oxazepin structure have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo models.
  • Anti-inflammatory Effects : Research has demonstrated that oxazepin derivatives can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various experimental models.
  • Antioxidant Properties : The presence of the methoxy group is associated with enhanced antioxidant activity. This could be beneficial in reducing oxidative stress in cellular environments.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
  • Modulation of Gene Expression : The compound may influence gene expression related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Bailey et al. (2020)Investigated the synthesis of oxazepin derivatives and their IC50 values against cancer cell lines. Notably, one compound exhibited an IC50 of 900 nM against 17β-HSD Type 3 .
Umesha et al. (2009)Reported on the antioxidant and antimicrobial activity of pyrazole derivatives that share structural similarities with oxazepins .
Research on Antitumor AgentsA review highlighted that pyrazole derivatives exhibit significant inhibitory activity against BRAF(V600E) and EGFR kinases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiazolidinedione Derivatives ()
  • Structure: Acetamide linked to a thiazolidinedione ring (e.g., 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides).
  • Thiazolidinediones exhibit pronounced hypoglycemic activity due to PPAR-γ agonism, while the benzoxazepine core may target serine/threonine kinases or proteases .
  • Physicochemical Properties :
    • Thiazolidinedione derivatives have higher polarity (logP ~1.5–2.5) compared to the benzoxazepine analogue (predicted logP ~3.2–3.8) due to the dioxo group.
Indazole Analogues ()
  • Structure: N3-acyl-N5-aryl-3,5-diaminoindazole derivatives with acetamide side chains.
  • Key Differences :
    • The indazole core lacks the oxygen atom in benzoxazepine, reducing hydrogen-bonding capacity.
    • Anti-proliferative activity in indazole derivatives correlates with EGFR inhibition, whereas the benzoxazepine’s allyl group may confer selectivity for other kinases .

Substituent Modifications

Methoxyphenoxy vs. Coumarin-Based Side Chains ()
  • Coumarin-linked acetamides : Exhibit fluorescence and anticoagulant activity due to π-π stacking with plasma proteins.
  • Methoxyphenoxy group: The 3-methoxy substitution in the target compound provides moderate electron-donating effects, enhancing stability against oxidative metabolism compared to coumarin’s conjugated lactone .
Sulfamoylphenylamino Derivatives ()
  • Structure: Acetamides with sulfamoylphenylamino groups (e.g., N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide).
  • Key Differences: The sulfamoyl group introduces strong hydrogen-bonding and acidity (pKa ~4–5), whereas the benzoxazepine’s methoxyphenoxy group is neutral and less polar. Sulfamoyl derivatives often target carbonic anhydrases, while the benzoxazepine’s bulkier core may limit such interactions .

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